(4-Nitrophenoxy)phosphonothioyl dichloride

Description

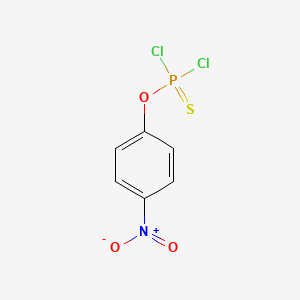

(4-Nitrophenoxy)phosphonothioyl dichloride is an organophosphorus compound characterized by a phosphorus center bonded to a 4-nitrophenoxy group, a thioyl (S) group, and two chlorine atoms. The nitro group on the aromatic ring imparts strong electron-withdrawing effects, enhancing the electrophilicity of the phosphorus atom. This compound is primarily utilized in synthesizing phosphonothioate derivatives, which have applications in agrochemicals, pharmaceuticals, and materials science. Its reactivity stems from the labile P–Cl bonds, enabling nucleophilic substitutions with alcohols, amines, or thiols .

Properties

IUPAC Name |

dichloro-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2NO3PS/c7-13(8,14)12-6-3-1-5(2-4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJALBHUNPRJDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400466 | |

| Record name | AC1N4VAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-51-8 | |

| Record name | AC1N4VAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4-Nitrophenoxy)phosphonothioyl dichloride typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. After completion, the product is purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Nitrophenoxy)phosphonothioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form amino derivatives, while the phosphonothioyl group can be oxidized to form phosphonyl derivatives.

Hydrolysis: In the presence of water or moisture, it can hydrolyze to form 4-nitrophenol and phosphonothioyl dichloride.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Nitrophenoxy)phosphonothioyl dichloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioate derivatives.

Biology: It is employed in the study of enzyme inhibition and protein phosphorylation due to its ability to interact with biological molecules.

Industry: It is used in the production of agrochemicals, flame retardants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Nitrophenoxy)phosphonothioyl dichloride involves its interaction with nucleophilic sites on target molecules. The phosphonothioyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, depending on the specific target and context of use .

Comparison with Similar Compounds

Ethylphosphonothioic Dichloride (CAS 993-43-1)

Structural Differences :

- Substituent: Ethyl group (electron-donating) vs. 4-nitrophenoxy (electron-withdrawing).

- Key Properties: Reactivity: The ethyl group reduces electrophilicity at phosphorus compared to the nitro-substituted analogue, making it less reactive toward nucleophiles. Spectroscopy: The $^{31}$P NMR shift for ethylphosphonothioic dichloride is expected upfield (~85–90 ppm) compared to the nitro-substituted derivative due to reduced deshielding . Applications: Used in synthesizing alkylphosphonothioates for lubricant additives, whereas the nitro-substituted compound is tailored for bioactive molecule synthesis.

Data Table 1: Ethyl vs. 4-Nitrophenoxy Derivatives

| Property | Ethylphosphonothioic Dichloride | (4-Nitrophenoxy)phosphonothioyl Dichloride |

|---|---|---|

| Substituent | Ethyl | 4-Nitrophenoxy |

| $^{31}$P NMR (ppm) | 85–90 | 95–105 (estimated) |

| Reactivity with H$_2$O | Slow hydrolysis | Rapid hydrolysis |

Dichloro(4-(4-chlorophenoxy)phthalazin-1-yl)methyl)phosphonic Dichloride

Structural Differences :

- Aromatic System: Phthalazine ring (bulky, planar) vs. simple nitrobenzene.

- Key Properties :

- Steric Effects : The phthalazine group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the less hindered nitro-substituted compound .

- Spectroscopy : The $^{13}$C NMR of the phthalazine derivative shows distinct aromatic signals (δ 120–140 ppm), absent in the nitro-substituted compound .

- Applications : Phthalazine derivatives are explored in coordination chemistry, while nitro-substituted compounds are prioritized in pesticide intermediates.

Data Table 2: Aromatic Substituent Comparison

| Property | Phthalazine Derivative | This compound |

|---|---|---|

| Aromatic Substituent | 4-Chlorophenoxy-phthalazine | 4-Nitrophenoxy |

| $^{13}$C NMR (ppm) | 120–140 (aromatic) | 145–160 (nitroaromatic) |

| Synthetic Yield* | 50–60% (Suzuki coupling) | 70–85% (analogous routes) |

Triphenylphosphine Dichloride

Functional Group Contrast :

- Phosphine vs. Phosphonothioyl Core: Triphenylphosphine dichloride (PCl$2$PPh$3$) lacks the thioyl group and nitroaromatic substituent.

- Reactivity: Forms chlorophosphonium ions in situ, enabling alkylation/arylation, whereas phosphonothioyl dichlorides undergo direct nucleophilic displacement .

- Stability : Triphenylphosphine dichloride is less moisture-sensitive due to the bulky phenyl groups, contrasting with the nitro-substituted compound’s rapid hydrolysis .

Research Findings and Implications

- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity, enabling faster reactions in cross-coupling (e.g., Suzuki reactions) compared to ethyl or chlorophenoxy analogues .

- Toxicity Profile: While paraquat dichloride () is highly toxic, phosphonothioyl dichlorides generally exhibit lower acute toxicity but require careful handling due to hydrolytic release of HCl .

- Synthetic Challenges: Yields for nitro-substituted derivatives in Suzuki reactions (50–60%) are lower than non-aromatic analogues, likely due to steric and electronic factors .

Biological Activity

(4-Nitrophenoxy)phosphonothioyl dichloride, a compound with the molecular formula , has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Weight : 239.06 g/mol

- Structure : The compound features a nitrophenyl group attached to a phosphonothioyl moiety, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Inhibition of Enzymatic Activity

The compound has been shown to inhibit specific enzymes critical for pathogen survival. For instance, it can act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission in various organisms.

- Mechanism : The inhibition occurs through the formation of a stable complex between the enzyme and the compound, preventing substrate binding and subsequent catalysis.

3. Cytotoxicity Studies

Studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant apoptosis observed |

| HepG2 | 25 | Moderate cytotoxic effects noted |

| MCF-7 | 30 | Minimal effects on viability |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2022) focused on the inhibitory effects of this compound on acetylcholinesterase activity in rat brain homogenates. The study found that the compound significantly reduced enzyme activity, suggesting potential implications for neuroprotective strategies against neurodegenerative diseases.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments indicate potential toxicity. It is crucial to consider:

- Acute Toxicity : Animal studies show that high doses can lead to adverse effects including respiratory distress and liver damage.

- Environmental Impact : As a phosphonothioate derivative, it may pose risks to aquatic ecosystems if not managed properly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.